2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
CAS No.: 443289-44-9
Cat. No.: VC4311675
Molecular Formula: C16H12INO3
Molecular Weight: 393.18
* For research use only. Not for human or veterinary use.
![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile - 443289-44-9](/images/structure/VC4311675.png)
Specification
CAS No. | 443289-44-9 |
---|---|
Molecular Formula | C16H12INO3 |
Molecular Weight | 393.18 |
IUPAC Name | 2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile |
Standard InChI | InChI=1S/C16H12INO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3 |
Standard InChI Key | DMJJCLIVKJIYFB-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile, reflects its substitution pattern:
-
A methoxy group (-OCH) at position 6 of the phenolic ring.
-
An iodine atom at position 2.
-
A formyl group (-CHO) at position 4.
-
A benzonitrile moiety linked via a methylene bridge (-CH-) to the phenolic oxygen.
The SMILES notation (COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N
) and InChIKey (DMJJCLIVKJIYFB-UHFFFAOYSA-N
) provide precise representations of its connectivity and stereochemical features.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 393.18 g/mol | |
CAS Number | 443289-44-9 | |
IUPAC Name | 2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile | |
SMILES | COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N | |
InChIKey | DMJJCLIVKJIYFB-UHFFFAOYSA-N |
Solubility data and melting/boiling points are currently unavailable, highlighting gaps in its characterization.
Synthesis and Synthetic Pathways
General Synthetic Strategy
The synthesis of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves multi-step organic transformations, leveraging classic reactions such as nucleophilic substitution and oxidation. A plausible pathway, inferred from related compounds , includes:
-
Chlorination: Treatment of a methoxy-substituted benzoic acid derivative with thionyl chloride () to form an acyl chloride.
-
Amination: Reaction with aqueous ammonia to yield a benzamide intermediate.
-
Dehydration: Conversion of the amide to a nitrile group using dehydrating agents.
-
Iodination: Introduction of iodine via electrophilic substitution, potentially using (NIS).
-
Formylation: Oxidation of a methyl group to a formyl group, possibly employing reagents like or .
Table 2: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Chlorination | , 80–90°C | Acyl chloride |
2 | Amination | , aqueous | Benzamide |
3 | Dehydration | , heat | Benzonitrile |
4 | Iodination | NIS, radical initiator | Iodo-benzonitrile |
5 | Oxidation | , acidic | Formyl-substituted derivative |
Challenges and Optimization
The iodination step is critical due to iodine’s susceptibility to elimination under harsh conditions. Mild reagents and low temperatures are preferred to preserve the nitrile group. Additionally, regioselectivity during formylation must be controlled to avoid byproducts.
Compound | Activity | Mechanism |
---|---|---|
2-Methoxy-4-cyanobenzaldehyde | Antibacterial | Enzyme inhibition |
Iodo-substituted benzonitriles | Anti-inflammatory | COX-2 suppression |
Applications in Medicinal and Materials Chemistry
Medicinal Chemistry
This compound serves as a key intermediate in synthesizing:
-
Small-molecule inhibitors: Targeting kinases or proteases.
-
Anticancer agents: Iodine’s radio-opacity may aid in theranostic applications.
Materials Science
-
Liquid crystals: The rigid aromatic core and polar groups enhance mesophase stability.
-
Coordination polymers: The nitrile group can act as a ligand for metal ions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume